![molecular formula C15H16F3N5O B2636667 2-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2380044-60-8](/img/structure/B2636667.png)
2-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, PF-06463922. It is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer, autoimmune disorders, and infectious diseases.
Mechanism Of Action
PF-06463922 works by inhibiting the activity of several kinases, including the protein kinase C (PKC) family, which play a crucial role in the development and progression of various diseases. By inhibiting these kinases, PF-06463922 can prevent the growth and proliferation of cancer cells, reduce inflammation in autoimmune disorders, and prevent the replication of viruses in infectious diseases.
Biochemical And Physiological Effects
PF-06463922 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several kinases, including PKC, which play a crucial role in the development and progression of various diseases. PF-06463922 has also been found to reduce inflammation in autoimmune disorders and prevent the replication of viruses in infectious diseases.
Advantages And Limitations For Lab Experiments
PF-06463922 has several advantages for lab experiments. It is a potent inhibitor of several kinases, making it an ideal candidate for studying the role of these kinases in disease development and progression. However, PF-06463922 also has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may not be effective in inhibiting all kinases. Additionally, its potency may vary depending on the cell type and disease being studied.
Future Directions
There are several future directions for the study of PF-06463922. One potential direction is to study its efficacy in combination with other drugs for the treatment of various diseases. Another potential direction is to study its effects on other kinases and signaling pathways that play a role in disease development and progression. Additionally, further research is needed to determine the optimal dosage and administration of PF-06463922 for the treatment of various diseases.
Synthesis Methods
The synthesis of PF-06463922 involves a multistep process that includes the use of various reagents and catalysts. The method involves the reaction of 5-methylpyrimidine-2-carboxylic acid with 1-bromo-4-(trifluoromethyl)benzene to form an intermediate compound. This intermediate is then reacted with piperidine and a base to form the final product, PF-06463922.
Scientific Research Applications
PF-06463922 has been extensively studied for its potential applications in scientific research. It has shown promising results in the treatment of various diseases, including cancer, autoimmune disorders, and infectious diseases. PF-06463922 has been found to be a potent inhibitor of several kinases that play a crucial role in the development and progression of these diseases. It has also been found to be effective in the treatment of drug-resistant cancers.
properties
IUPAC Name |
2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c1-10-8-20-14(21-9-10)24-11-3-6-23(7-4-11)13-19-5-2-12(22-13)15(16,17)18/h2,5,8-9,11H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYUDXCVCBMIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2',3,3',4',5,5',6-Octahydrospiro[pyran-4,1'-pyrrolo[1,2-a][1,4]diazepine]](/img/structure/B2636585.png)
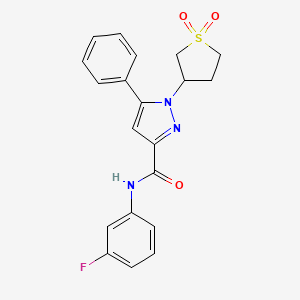
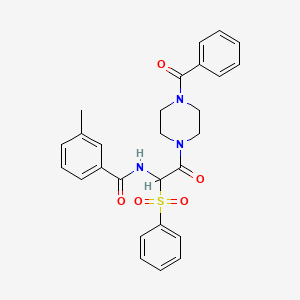
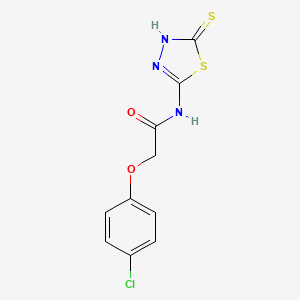
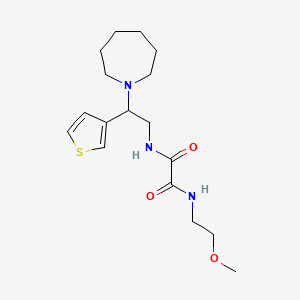
![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2636596.png)
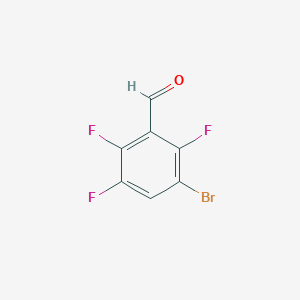
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2636598.png)
![2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2636599.png)
![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2636600.png)
![5-Phenyl-4,5-dihydrothieno[2,3-d]pyridazine](/img/structure/B2636602.png)
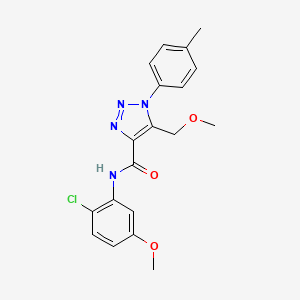
![2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B2636604.png)
![(E)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B2636607.png)